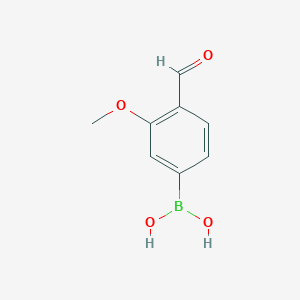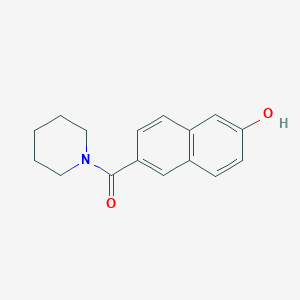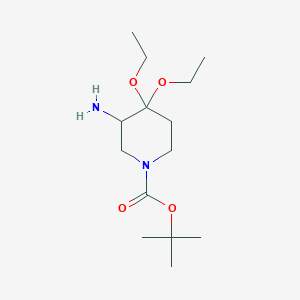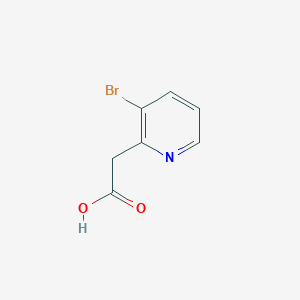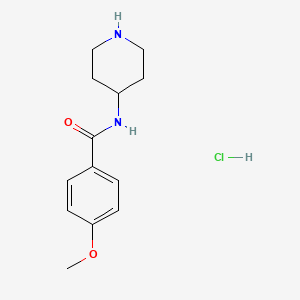
Acide (2-fluoro-6-méthylphényl)boronique
Vue d'ensemble
Description
“(2-Fluoro-6-methylphenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They have been widely studied in medicinal chemistry due to their potential applications in various fields .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years . The synthetic processes used to obtain these active compounds are relatively simple and well known . The synthesis of boronic acids is often accomplished via the Suzuki–Miyaura reaction .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-6-methylphenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methyl group .Chemical Reactions Analysis
Boronic acids, such as “(2-Fluoro-6-methylphenyl)boronic acid”, can participate in various chemical reactions . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Applications De Recherche Scientifique
Applications de détection
Acide (2-fluoro-6-méthylphényl)boronique: est utilisé dans diverses applications de détection en raison de sa capacité à interagir avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure. Cette interaction est cruciale pour les dosages homogènes et la détection hétérogène, qui peuvent se produire à l'interface du matériau de détection ou au sein de l'échantillon en vrac .
Étiquetage biologique
L'interaction du composé avec les diols permet également son utilisation dans l'étiquetage biologique. Il peut être utilisé pour marquer les protéines, les cellules et autres molécules biologiques, facilitant leur identification et leur suivi pendant les processus biologiques .
Manipulation et modification des protéines
Les chercheurs utilisent l'this compound pour la manipulation et la modification des protéines. Cela comprend la modification des structures et des fonctions des protéines, ou l'attachement d'autres molécules aux protéines à des fins de recherche variées .
Technologies de séparation
Dans les technologies de séparation, l'this compound est utilisé pour la liaison sélective et la séparation des molécules, en particulier dans le contexte de la chimie des glucides et de la glycobiologie. Ceci est essentiel pour l'analyse, la protection et l'activation des glucides .
Développement de thérapeutiques
Le dérivé d'acide boronique est également exploré pour son potentiel dans le développement de thérapeutiques. Ses propriétés uniques lui permettent d'interférer avec les voies de signalisation, d'inhiber les enzymes et de faire partie des systèmes de délivrance cellulaire .
Méthodes analytiques
This compound: est un matériau de construction pour les microparticules utilisées dans les méthodes analytiques. Ces microparticules peuvent être conçues pour des interactions spécifiques avec les molécules cibles, améliorant la sensibilité et la spécificité des méthodes de détection .
Mécanisme D'action
Target of Action
The primary target of the compound (2-Fluoro-6-methylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
(2-Fluoro-6-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by (2-Fluoro-6-methylphenyl)boronic acid, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the action of (2-Fluoro-6-methylphenyl)boronic acid primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of (2-Fluoro-6-methylphenyl)boronic acid are influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction . Additionally, the compound’s success in the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Orientations Futures
The future of boronic acids in medicinal chemistry looks promising . The introduction of a boronic acid group to bioactive molecules has shown to improve the already existing activities . This suggests that boronic acids, including “(2-Fluoro-6-methylphenyl)boronic acid”, could be used to develop new promising drugs in the future .
Propriétés
IUPAC Name |
(2-fluoro-6-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGFAYXDRNOISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716603 | |
| Record name | (2-Fluoro-6-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887471-69-4 | |
| Record name | (2-Fluoro-6-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)
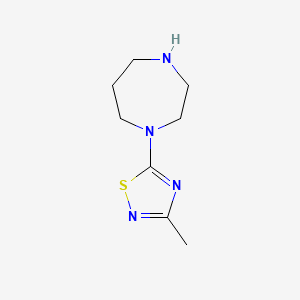

![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)
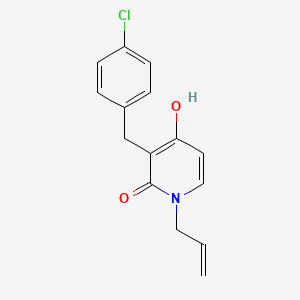
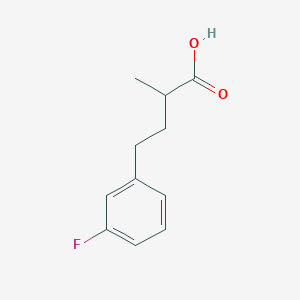
![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)

